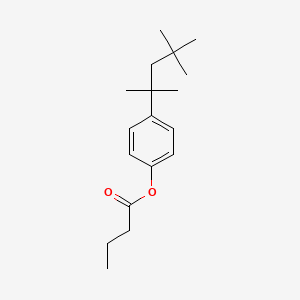

4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate

Description

4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate is an ester derivative characterized by a bulky 2,4,4-trimethylpentan-2-yl (commonly termed "t-octyl") substituent attached to a phenyl ring, which is further esterified with a butanoic acid moiety. For instance, [4-(2,4,4-trimethylpentan-2-yl)phenyl] propanoate (CAS 5454-16-0) has a molecular formula of C₁₇H₂₆O₂ and a molecular weight of 262.19 g/mol . The butanoate variant likely shares similar attributes, such as high lipophilicity due to the branched alkyl chain and aromatic ester group, which may influence its solubility and stability in organic matrices.

Properties

CAS No. |

5454-46-6 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

[4-(2,4,4-trimethylpentan-2-yl)phenyl] butanoate |

InChI |

InChI=1S/C18H28O2/c1-7-8-16(19)20-15-11-9-14(10-12-15)18(5,6)13-17(2,3)4/h9-12H,7-8,13H2,1-6H3 |

InChI Key |

FZDWCIFEPCLFTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate typically involves the esterification of 4-(2,4,4-trimethylpentan-2-yl)phenol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols or partially reduced esters.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological targets such as enzymes or receptors. The trimethylpentan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Shorter-Chain Esters: Propanoate and Acetate Derivatives

- [4-(2,4,4-Trimethylpentan-2-yl)phenyl] Propanoate (C₁₇H₂₆O₂): This analog differs only in the ester chain length (propanoate vs. butanoate). The shorter chain reduces molecular weight (262.19 g/mol vs. ~276.25 g/mol for the butanoate) and may slightly decrease lipophilicity (logP ~6.5 vs. ~7.0 estimated for butanoate). Such differences could affect volatility and metabolic clearance rates .

- Ethyl 3-Phenylpropanoate (C₁₁H₁₄O₂): A simpler ester with a phenylpropanoate backbone but lacking the bulky t-octyl group. The absence of the branched alkyl chain results in lower molecular weight (178.23 g/mol) and significantly reduced steric hindrance, enhancing reactivity in ester hydrolysis or enzymatic degradation .

Longer-Chain Esters: Pentanoate Derivatives

- 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl) Phenyl 2-Ethylpentanoate: This compound features a pentanoate ester and a quinazolinone substituent. The extended alkyl chain (C₅ vs. The quinazolinone moiety introduces hydrogen-bonding capacity, which may influence biological activity or crystallization behavior .

Functional Group Variations: Azo and Phosphate Derivatives

- (E)-4-(Phenyldiazenyl)phenyl 4-Oxobutanoate (L2): Incorporates an azo (–N=N–) group, enabling photoresponsive behavior (e.g., cis-trans isomerism under UV light).

- Bis[4-(2,4,4-Trimethylpentan-2-yl)phenyl] Hydrogen Phosphate :

Replacing the ester with a phosphate group introduces acidity (pKa ~1–2 for primary phosphates) and higher polarity. This modification could enhance water solubility but reduce stability in acidic environments. Such derivatives are often explored as surfactants or enzyme inhibitors .

Hydroxyl and Ether Derivatives

- 10-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]decan-1-ol: This alcohol derivative replaces the ester with a hydroxyl group and includes a long ether chain.

Data Table: Key Properties of Comparable Compounds

*Estimated based on structural analogs.

Biological Activity

4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate is a compound of interest in pharmacological research due to its potential biological activities. Understanding its effects on various biological targets can provide insights into its applications in medicine and agriculture.

- Molecular Formula : C19H30O2

- Molecular Weight : 290.44 g/mol

- Structure : The compound features a butanoate group attached to a phenyl ring that is further substituted with a branched alkyl chain.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor of specific enzymes and its role in cellular pathways.

Enzyme Inhibition

One of the significant areas of research involves the compound's inhibition of key enzymes such as tyrosinase and urease.

-

Tyrosinase Inhibition :

- Tyrosinase is crucial for melanin synthesis and is implicated in conditions like hyperpigmentation.

- Studies indicate that similar compounds exhibit mixed-type inhibition on tyrosinase, suggesting that this compound may also act as an effective inhibitor. For instance, related compounds showed IC50 values indicating their potency in inhibiting enzyme activity .

-

Urease Inhibition :

- Urease is another target due to its role in the hydrolysis of urea to ammonia and carbon dioxide, which can contribute to conditions like urinary tract infections.

- Research on furan chalcone derivatives has shown promising urease inhibition activity, suggesting that structural analogs may provide similar benefits .

Study 1: Tyrosinase Inhibition

A comparative study involving various phenolic compounds demonstrated that certain structural features enhance tyrosinase inhibition. The study found that compounds with bulky substituents at the para position of the phenyl ring exhibited stronger inhibitory effects. This suggests that this compound may possess similar properties due to its unique structure.

| Compound | IC50 (mM) for Monophenolase | IC50 (mM) for Diphenolase |

|---|---|---|

| Compound A | 1.5 | 2.0 |

| Compound B | 2.8 | 0.6 |

| This compound (Hypothetical) | TBD | TBD |

Study 2: Urease Inhibition

In another study focusing on urease inhibitors, a series of compounds were screened for their activity against urease. The findings indicated that modifications to the phenolic structure significantly impacted inhibitory potency.

| Compound | IC50 (μM) |

|---|---|

| Thiourea | 21.25 ± 0.15 |

| Furan Chalcone Derivative A | 16.13 ± 2.45 |

| Furan Chalcone Derivative B | 18.75 ± 0.85 |

| This compound (Hypothetical) | TBD |

The mechanism by which this compound exerts its biological effects likely involves competitive or noncompetitive binding to the active sites of target enzymes like tyrosinase and urease. The presence of bulky substituents may enhance binding affinity through increased hydrophobic interactions and steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.